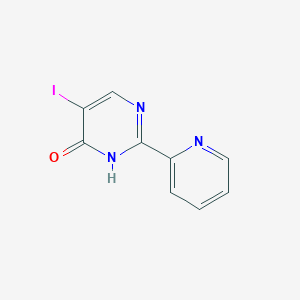
5-Iodo-2-(pyridin-2-yl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-2-(pyridin-2-yl)pyrimidin-4(3H)-one: is a heterocyclic organic compound that contains both pyridine and pyrimidine rings. The presence of an iodine atom at the 5-position of the pyrimidine ring and a pyridin-2-yl group at the 2-position makes this compound unique. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(pyridin-2-yl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core. Common starting materials include 2-aminopyridine and appropriate halogenated pyrimidines.
Coupling Reaction: The pyridin-2-yl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and pyrimidine rings.
Coupling Reactions:
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced forms of the compound, potentially altering its biological activity.
科学的研究の応用
Chemistry
In chemistry, 5-Iodo-2-(pyridin-2-yl)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 5-Iodo-2-(pyridin-2-yl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom and pyridin-2-yl group can play crucial roles in binding interactions, influencing the compound’s overall effect.
類似化合物との比較
Similar Compounds
5-Bromo-2-(pyridin-2-yl)pyrimidin-4(3H)-one: Similar structure but with a bromine atom instead of iodine.
5-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of iodine.
5-Fluoro-2-(pyridin-2-yl)pyrimidin-4(3H)-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 5-Iodo-2-(pyridin-2-yl)pyrimidin-4(3H)-one imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its halogenated analogs and valuable for specialized applications.
特性
分子式 |
C9H6IN3O |
|---|---|
分子量 |
299.07 g/mol |
IUPAC名 |
5-iodo-2-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6IN3O/c10-6-5-12-8(13-9(6)14)7-3-1-2-4-11-7/h1-5H,(H,12,13,14) |
InChIキー |
QPGJHWYLGSTNOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


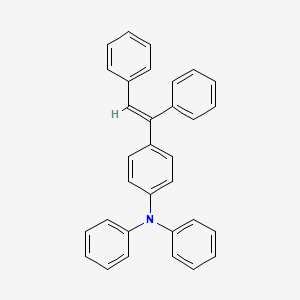


![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)


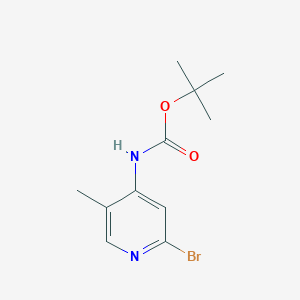
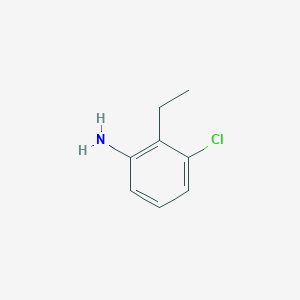
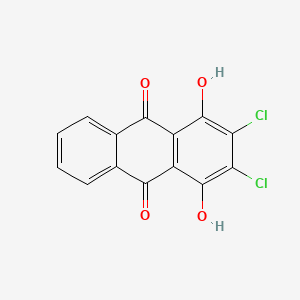
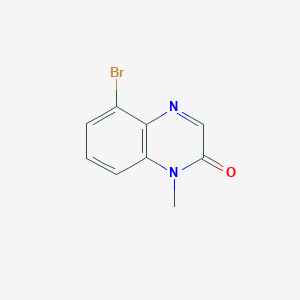


![4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13132771.png)
![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
